N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a 4-chlorophenyl group and three cyano groups, along with a dimethyliminoformamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 4-chlorobenzylidenemalononitrile. This intermediate then undergoes cyclization with ammonium acetate to yield the desired pyridine derivative. The final step involves the reaction of the pyridine derivative with dimethylformamide dimethyl acetal to form N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups or the chlorophenyl group can be replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N’-[6-(4-bromophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide
- N’-[6-(4-methylphenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide
- N’-[6-(4-fluorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide .
Uniqueness
What sets N’-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H11ClN6 |
---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N'-[6-(4-chlorophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C17H11ClN6/c1-24(2)10-22-17-15(9-21)13(7-19)14(8-20)16(23-17)11-3-5-12(18)6-4-11/h3-6,10H,1-2H3 |
InChI Key |
JNWYISOZCLFFRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(C(=C(C(=N1)C2=CC=C(C=C2)Cl)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.